Ecdd-S16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

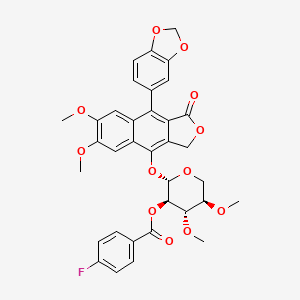

C35H31FO12 |

|---|---|

Molecular Weight |

662.6 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-2-[[9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-3H-benzo[f][2]benzofuran-4-yl]oxy]-4,5-dimethoxyoxan-3-yl] 4-fluorobenzoate |

InChI |

InChI=1S/C35H31FO12/c1-39-24-12-20-21(13-25(24)40-2)30(22-14-43-34(38)29(22)28(20)18-7-10-23-26(11-18)46-16-45-23)48-35-32(31(42-4)27(41-3)15-44-35)47-33(37)17-5-8-19(36)9-6-17/h5-13,27,31-32,35H,14-16H2,1-4H3/t27-,31+,32-,35+/m1/s1 |

InChI Key |

RQTVDBXCOZOJRL-RHCCCGCMSA-N |

Isomeric SMILES |

CO[C@@H]1CO[C@H]([C@@H]([C@H]1OC)OC(=O)C2=CC=C(C=C2)F)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7 |

Canonical SMILES |

COC1COC(C(C1OC)OC(=O)C2=CC=C(C=C2)F)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7 |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Profile of ECDD-S16: A Synthetic V-ATPase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ECDD-S16 is a novel synthetic compound derived from the natural product Cleistanthin A.[1][2][3][4][5][6][7] It has been identified as a potent inhibitor of vacuolar ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles.[1][3][6] This inhibition of endolysosomal acidification leads to the attenuation of pyroptosis, a form of inflammatory cell death, highlighting its potential as a therapeutic agent for various inflammatory diseases.[1][3][4][6][7] This technical guide provides a comprehensive overview of the origin, synthesis, and fundamental biological activities of this compound.

Genesis of this compound: A Derivative of a Natural Product

This compound is a chemically modified derivative of Cleistanthin A (CA).[1][2][3][4][6] CA is a natural aryl naphthalene lignan glycoside extracted from the plant Phyllanthus taxodiifolius Beille, a shrub found in the central and Northeastern parts of Thailand.[1][3] Cleistanthin A itself has been noted for its potential as a V-ATPase inhibitor and its relevance in cancer cell survival.[1][3][4][6][7] The development of this compound represents a strategic effort to explore the therapeutic potential of Cleistanthin A derivatives, particularly in the context of inflammation and pyroptosis.[1]

The "ECDD" in its name likely refers to the Excellence Center for Drug Discovery (ECDD) at Mahidol University in Thailand, where research on this compound has been conducted.[3][5][8]

Synthesis of this compound

This compound is synthesized through an esterification reaction between Cleistanthin A and 4-fluorobenzoic acid.[1][2][3][6][9] The reaction is facilitated by the presence of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3][6][9] This process results in the formation of a new benzoyl ester derivative of Cleistanthin A, which is this compound.[1]

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound has been reported:[1][9]

-

Reactant Preparation: 4-fluorobenzoic acid (1.5 equivalents) is dissolved in dichloromethane under a nitrogen atmosphere.

-

Activation: N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents) is added to the solution, and the reaction is stirred for 5 minutes.

-

Esterification: Cleistanthin A (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the reaction mixture.

-

Reaction: The mixture is left to react overnight at room temperature.

-

Work-up: Upon completion, the reaction is diluted with ethyl acetate.

-

Purification: The organic layer is washed sequentially with saturated aqueous NH4Cl, water, and brine. It is then dried over MgSO4, filtered, and concentrated to yield the crude product. The reported yield for this synthesis is 36%.[2][3][6]

Reagents and Solvents

All reagents and solvents for the synthesis are typically purchased from commercial suppliers and used without further purification.[1]

| Reagent/Solvent | Supplier Examples |

| 4-fluorobenzoic acid | Sigma-Aldrich, Merck, TCI |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich, Merck, TCI |

| Cleistanthin A (CA) | Extracted from Phyllanthus taxodiifolius |

| 4-dimethylaminopyridine (DMAP) | Sigma-Aldrich, Merck, TCI |

| Dichloromethane | Commercial Suppliers |

| Ethyl acetate | Commercial Suppliers |

| Saturated NH4Cl (aq.) | Commercial Suppliers |

| MgSO4 | Commercial Suppliers |

Mechanism of Action: Targeting V-ATPase and Inhibiting Pyroptosis

This compound's primary mechanism of action is the inhibition of vacuolar ATPase (V-ATPase).[1][3][6] V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, thereby acidifying intracellular compartments like endosomes and lysosomes.[1][3]

The inhibition of V-ATPase by this compound leads to several downstream effects:

-

Impaired Endosome Acidification: By blocking the proton pump, this compound prevents the normal acidification of endosomes.[1][3][4][6]

-

Reduced Reactive Oxygen Species (ROS) Production: The impairment of endosomal acidification leads to decreased production of ROS.[1][3][4][6]

-

Inhibition of Pyroptosis: Pyroptosis is a pro-inflammatory form of programmed cell death. This compound has been shown to inhibit pyroptosis in macrophage cell lines (Raw264.7 and U937) activated by Toll-like receptor (TLR) ligands and Burkholderia pseudomallei infection.[1][3][4][5][9] This anti-pyroptotic effect is a consequence of V-ATPase inhibition.[1][3][4][6]

Molecular docking studies suggest that this compound binds to the V0 region of the V-ATPase c-ring, which is the integral membrane domain responsible for proton translocation.[1][3][6] The binding energy has been calculated to be -7.5 kcal/mol.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the synthesis of this compound and its proposed mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 | > 10 µM | Raw264.7 | [1] |

| Effective Concentration for Pyroptosis Inhibition | 0.5 µM | Raw264.7 | [1] |

| Binding Energy to V-ATPase | -7.5 kcal/mol | In silico | [1][3] |

| Synthesis Yield | 36% | N/A | [2][3][6] |

Conclusion

This compound is a promising synthetic derivative of the natural product Cleistanthin A. Its origin lies in the chemical modification of a naturally occurring scaffold to enhance its therapeutic properties. The detailed understanding of its synthesis and mechanism of action as a V-ATPase inhibitor provides a solid foundation for further preclinical and clinical development. Its ability to inhibit pyroptosis positions it as a potential candidate for the treatment of inflammatory diseases. Continued research into its pharmacology, toxicology, and efficacy in various disease models is warranted.

References

- 1. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. This compound, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ECDD – Inspired to make LIFE better [ecdd.sc.mahidol.ac.th]

- 9. This compound, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages | PLOS One [journals.plos.org]

Ecdd-S16: A Potent Vacuolar ATPase Inhibitor for Modulating Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ecdd-S16, a novel synthetic derivative of Cleistanthin A, has emerged as a promising small molecule inhibitor of vacuolar ATPase (V-ATPase).[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. By targeting the V-ATPase, a proton pump essential for acidifying intracellular compartments, this compound effectively impairs endolysosomal acidification.[1][2] This action leads to the significant attenuation of pyroptosis, a form of inflammatory cell death, by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of inflammatory caspases.[1][3] This document serves as a critical resource for researchers in cell biology, immunology, and drug development who are interested in the therapeutic potential of V-ATPase inhibition.

Introduction to this compound and its Target: Vacuolar ATPase

Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for numerous cellular processes, including endosomal trafficking, lysosomal degradation, and pH homeostasis.[4][5] In the context of the immune system, the acidification of phagosomes by V-ATPases is a critical step in pathogen degradation and antigen presentation. However, it is also implicated in the activation of inflammatory signaling pathways.[6]

This compound is a semi-synthetic compound derived from Cleistanthin A, a natural product extracted from Phyllanthus taxodiifolius.[1][2] It has been identified as a potent V-ATPase inhibitor. Molecular docking studies suggest that this compound likely binds to the V0 subunit of the V-ATPase complex, the transmembrane domain responsible for proton translocation.[1][2] This interaction obstructs the proton channel, leading to a failure in luminal acidification of organelles like lysosomes and endosomes.[1][6]

Mechanism of Action: From V-ATPase Inhibition to Pyroptosis Attenuation

The primary mechanism of action of this compound is the direct inhibition of V-ATPase activity. This initial event triggers a cascade of downstream cellular effects, culminating in the suppression of pyroptosis. Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain pathogens and sterile insults. It is characterized by the activation of inflammatory caspases (like caspase-1, -4, and -5 in humans, and caspase-11 in mice) and the subsequent cleavage of Gasdermin D (GSDMD), leading to pore formation in the plasma membrane and the release of pro-inflammatory cytokines.[7]

This compound's inhibitory effect on V-ATPase disrupts this pathway in the following manner:

-

Impaired Phagolysosomal Acidification : By blocking the V-ATPase proton pump, this compound prevents the acidification of phagosomes and lysosomes.[1][6] This can be observed by a reduction in the activation of pH-dependent lysosomal enzymes like Cathepsin D.[1][7]

-

Decreased Reactive Oxygen Species (ROS) Production : Endosomal acidification is linked to the generation of ROS, which can act as a signaling molecule for inflammasome activation.[1][2] Treatment with this compound has been shown to significantly decrease ROS production in macrophages stimulated with Toll-like receptor (TLR) ligands.[1][2]

-

Inhibition of Inflammasome Activation and Pyroptosis : The reduction in ROS and potentially other pH-dependent signaling events leads to decreased activation of inflammatory caspases (caspase-1, -4, -5, and -11).[3][6][7] This, in turn, prevents the cleavage of GSDMD, thereby inhibiting pyroptotic cell death and the release of inflammatory cytokines such as IL-1β and IL-18.[3][6]

The proposed signaling pathway for this compound is visualized in the diagram below:

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Cytotoxicity and Treatment Concentrations

| Parameter | Cell Line | Value/Concentration | Reference |

|---|---|---|---|

| IC50 | Raw264.7 | > 10 µM | [7] |

| Effective Concentration | Raw264.7 | 0.5 µM | [1] |

| Effective Concentration | U937 | 1 µM | [6] |

| Cell Viability at 0.5 µM | Raw264.7 | > 80% |[7] |

Table 2: Inhibition of Pyroptosis and Inflammatory Markers in Raw264.7 Macrophages

| Parameter | Stimulant | Treatment | Result | p-value | Reference |

|---|---|---|---|---|---|

| LDH Release | Pam2CSK4 | 0.5 µM this compound | Significant Inhibition | p < 0.001 | [1] |

| LDH Release | Poly I:C | 0.5 µM this compound | Significant Inhibition | p < 0.001 | [1] |

| Caspase-11 Expression | Pam2CSK4 | 0.5 µM this compound | Reduced | - | [1] |

| GSDMD Cleavage | Pam2CSK4 | 0.5 µM this compound | Reduced | - | [1] |

| TNF-α Production | Pam2CSK4 | 0.5 µM this compound | Significant Inhibition | p < 0.001 | [1] |

| IFN-β Production | Poly I:C | 0.5 µM this compound | Significant Inhibition | p < 0.001 |[1] |

Table 3: Effects on Lysosomal Acidification and ROS Production in Raw264.7 Macrophages

| Parameter | Stimulant | Treatment | Result | p-value | Reference |

|---|---|---|---|---|---|

| Mature Cathepsin D | Pam2CSK4 | 0.5 µM this compound | Reduced Expression | - | [1] |

| ROS Production (% positive cells) | Pam2CSK4 | 0.5 µM this compound | Significant Decrease | p < 0.01 | [1] |

| ROS Production (MFI) | Pam2CSK4 | 0.5 µM this compound | Significant Decrease | p < 0.01 |[1] |

Table 4: Inhibition of Pyroptosis in B. pseudomallei-infected U937 Macrophages | Parameter | Treatment | Result | p-value | Reference | | :--- | :--- | :--- | :--- | | LDH Release | 1 µM this compound | Significant Inhibition | p < 0.0001 |[6] | | Caspase-1 Activation | 1 µM this compound | Decreased | - |[6] | | Caspase-4/5 Activation | 1 µM this compound | Decreased | - |[6] | | IL-1β Production | 1 µM this compound | Significant Inhibition | p < 0.0001 |[6] | | IL-18 Production | 1 µM this compound | Significant Inhibition | p < 0.0001 |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

This compound is synthesized via an esterification reaction between Cleistanthin A and 4-fluorobenzoic acid.[6][7]

-

Dissolve 4-fluorobenzoic acid (1.5 eq) in dichloromethane under a nitrogen atmosphere.

-

Add N,N′-Dicyclohexylcarbodiimide (DCC) (1.5 eq) and stir for 5 minutes.

-

Add Cleistanthin A (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Allow the reaction to proceed overnight at room temperature.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NH4Cl (aq.), water, and brine.

-

Dry the organic phase over MgSO4, filter, and concentrate to yield the crude product.

-

Purify the crude product to obtain this compound. Structural integrity should be confirmed by NMR and mass spectrometry.[1]

Cell Culture and Treatment

-

Cell Lines : Raw264.7 (murine macrophages) and U937 (human monocytic cells, differentiated into macrophages with PMA).[1][6]

-

Culture Conditions : Standard cell culture conditions (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere).

-

Treatment Protocol :

-

Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.[1]

-

Pre-treat cells with this compound (e.g., 0.5 µM for Raw264.7, 1 µM for U937) for 1 hour.[1][6]

-

Stimulate the cells with TLR ligands (e.g., Pam2CSK4, Poly I:C) or infect with bacteria (e.g., B. pseudomallei at a specific MOI) for the desired time period (e.g., 18 hours for TLR ligands).[1][6]

-

Pyroptosis Assessment (LDH Assay)

The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture supernatant is a quantitative marker of cell lysis and pyroptosis.[1][6]

References

- 1. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation | PLOS One [journals.plos.org]

- 2. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LDH cytotoxicity assay [protocols.io]

The Role of Ecdd-S16 in Pyroptosis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a form of pro-inflammatory programmed cell death that plays a critical role in the host defense against pathogens and in the pathogenesis of various inflammatory diseases. The execution of pyroptosis is mediated by the gasdermin family of proteins, which are cleaved by inflammatory caspases, leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Consequently, the inhibition of pyroptosis presents a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth overview of the role of Ecdd-S16, a synthetic derivative of cleistanthin A, in the inhibition of pyroptosis. We will delve into its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the involved signaling pathways and workflows.

Introduction to this compound and Pyroptosis

This compound is a synthetic derivative of the natural compound cleistanthin A, which has been investigated for its anti-inflammatory properties.[1][2][3] Recent studies have highlighted its potential as a potent inhibitor of pyroptosis.[1][4] Pyroptosis is a lytic form of cell death initiated by the activation of inflammatory caspases, primarily caspase-1, -4, -5, and -11. This process is a key component of the innate immune response to microbial infections and other danger signals. However, dysregulated pyroptosis can contribute to the pathology of various inflammatory diseases, making its modulation a key area of therapeutic interest.

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits pyroptosis is through the inhibition of vacuolar (V-) ATPase .[2][3] V-ATPase is a proton pump responsible for acidifying intracellular compartments such as endosomes and lysosomes. By binding to the V0 region of V-ATPase, this compound disrupts its function, leading to a decrease in phagolysosomal and endosomal acidification.[2][3]

This inhibition of acidification has several downstream effects that culminate in the suppression of pyroptosis:

-

Impaired Inflammasome Activation: The acidification of phagosomes is crucial for the escape of certain intracellular bacteria into the cytosol, a key trigger for inflammasome activation.[1][5] By preventing this acidification, this compound can inhibit the activation of inflammasomes, such as the NLRP3 inflammasome, which are critical for the activation of caspase-1.

-

Reduced Caspase Activation: this compound has been shown to decrease the activation of caspase-1, caspase-4, and caspase-5 in response to bacterial infection and Toll-like receptor (TLR) ligands. This is a direct consequence of the upstream inhibition of inflammasome activation and other signaling pathways that rely on endosomal acidification.

-

Decreased Gasdermin D Cleavage: As a downstream effector of inflammatory caspases, the cleavage of Gasdermin D (GSDMD) is a pivotal step in pyroptosis. By inhibiting caspase activation, this compound consequently reduces the cleavage of GSDMD, preventing the formation of pores in the cell membrane.

-

Reduced Pro-inflammatory Cytokine Release: The release of mature IL-1β and IL-18 is a hallmark of pyroptosis and is dependent on caspase-1 activity. This compound significantly impairs the production and release of these key pro-inflammatory cytokines.[5]

-

Decreased Reactive Oxygen Species (ROS) Production: The impairment of endosome acidification by this compound has also been linked to a reduction in the production of reactive oxygen species (ROS), which can act as a signal for inflammasome activation.[2][3]

Quantitative Data on this compound-Mediated Pyroptosis Inhibition

The inhibitory effects of this compound on pyroptosis have been quantified in several key studies. The following tables summarize the significant findings.

Table 1: Effect of this compound on LDH Release in Macrophages

| Cell Line | Stimulus | This compound Concentration | Incubation Time | % Inhibition of LDH Release (approx.) | Reference |

| U937 Macrophages | B. pseudomallei (MOI 10) | 1 µM | 4 and 8 hours post-infection | Significant reduction | [4] |

| RAW 264.7 | Pam2CSK4 (TLR2 ligand) | 0.5 µM | 18 hours | ~50% | [1] |

| RAW 264.7 | Poly(I:C) (TLR3 ligand) | 0.5 µM | 18 hours | ~60% | [1] |

| RAW 264.7 | LPS (TLR4 ligand) | 0.5 µM | 18 hours | ~70% | [1] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Line | Stimulus | Cytokine | This compound Concentration | Incubation Time | % Inhibition of Cytokine Release (approx.) | Reference |

| U937 Macrophages | B. pseudomallei (MOI 10) | IL-1β | 1 µM | 4 and 8 hours post-infection | Significant reduction | [5] |

| U937 Macrophages | B. pseudomallei (MOI 10) | IL-18 | 1 µM | 4 and 8 hours post-infection | Significant reduction | [5] |

| RAW 264.7 | Pam2CSK4 | IL-1β | 0.5 µM | 18 hours | ~80% | [1] |

| RAW 264.7 | Poly(I:C) | IL-1β | 0.5 µM | 18 hours | ~75% | [1] |

| RAW 264.7 | LPS | IL-1β | 0.5 µM | 18 hours | ~90% | [1] |

Table 3: Effect of this compound on Caspase Activation

| Cell Line | Stimulus | Caspase | This compound Concentration | Incubation Time | Observation | Reference |

| U937 Macrophages | B. pseudomallei (MOI 10) | Caspase-1 | 1 µM | 4 and 8 hours post-infection | Decreased cleavage | [5] |

| U937 Macrophages | B. pseudomallei (MOI 10) | Caspase-4/5 | 1 µM | 4 and 8 hours post-infection | Decreased cleavage | [5] |

| RAW 264.7 | TLR ligands | Caspase-11 | 0.5 µM | 18 hours | Attenuated activation | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Pyroptosis Inhibition

The following diagram illustrates the molecular pathway through which this compound inhibits pyroptosis.

References

- 1. Caspase-11 non-canonical inflammasome: a critical sensor of intracellular lipopolysaccharide in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase‐11 non‐canonical inflammasome: a critical sensor of intracellular lipopolysaccharide in macrophage‐mediated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Caspase-11 Non-canonical Inflammasomes in the Lung [frontiersin.org]

- 4. journals.plos.org [journals.plos.org]

- 5. clinmedjournals.org [clinmedjournals.org]

An In-depth Technical Guide to Ecdd-S16: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdd-S16 is a semi-synthetic benzoyl ester derivative of Cleistanthin A, a natural compound extracted from Phyllanthus taxodiifolius Beille.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It has been identified as a potential inhibitor of pyroptosis-induced inflammation by targeting vacuolar ATPase (V-ATPase).[2][3] This document summarizes key experimental findings, outlines detailed methodologies, and presents signaling pathways and experimental workflows through structured diagrams to support further research and development.

Chemical Structure and Synthesis

This compound is synthesized through an esterification reaction between Cleistanthin A and 4-fluorobenzoic acid.[3][4] The reaction is facilitated by the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4] The synthesis yields this compound as a benzoyl ester derivative of the parent compound, Cleistanthin A.[3]

Table 1: Chemical Synthesis Data

| Parameter | Value | Reference |

| Precursors | Cleistanthin A, 4-fluorobenzoic acid | [3][4] |

| Reagents | N,N'-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | [3][4] |

| Solvent | Dichloromethane | [3] |

| Reaction Condition | Nitrogen atmosphere, room temperature, overnight | [3] |

| Yield | 36% | [3][4] |

Synthesis Workflow

Caption: Synthesis workflow of this compound.

Biological Properties and Mechanism of Action

This compound has been identified as a potent inhibitor of pyroptosis, a form of programmed cell death associated with inflammation.[2][4] Its primary mechanism of action involves the inhibition of vacuolar ATPase (V-ATPase), a proton pump essential for the acidification of endosomes and lysosomes.[2][4]

By impairing endolysosome acidification, this compound attenuates the release of pro-inflammatory cytokines, reduces the production of reactive oxygen species (ROS), and ultimately inhibits pyroptosis in macrophages stimulated with Toll-like receptor (TLR) ligands.[2][4] Molecular docking studies suggest that this compound may bind to the V0 domain of V-ATPase, thereby disrupting proton transport.[2][4]

Signaling Pathway of this compound in Pyroptosis Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was performed as follows[3]:

-

4-fluorobenzoic acid (1.5 equivalents) was dissolved in dichloromethane under a nitrogen gas atmosphere.

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents) was added to the solution, and the reaction was stirred for 5 minutes.

-

Cleistanthin A (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) were then added to the reaction mixture.

-

The mixture was left to stir overnight at room temperature.

-

Upon completion, the reaction was diluted with ethyl acetate.

-

The organic layer was washed sequentially with saturated aqueous NH4Cl, water, and brine.

-

The washed organic portion was dried over MgSO4, filtered, and concentrated to yield the crude product.

Cell Viability Assay

The cytotoxicity of this compound was evaluated in Raw264.7 cells. The cells were treated with varying concentrations of this compound. It was observed that at a concentration of 0.5 μM, the viability of Raw264.7 cells was greater than 80%, with an IC50 value of more than 10 μM.[3]

Inhibition of Lysosome Acidification

The effect of this compound on lysosome acidification was assessed in TLR ligand-treated Raw264.7 cells[3][4]:

-

Raw264.7 cells were pretreated with this compound (0.5 μM) for 1 hour.

-

The cells were then stimulated with TLR ligands.

-

After 18 hours of activation, cell lysates were collected.

-

The expression of the mature form of cathepsin D (m-CtsD), a marker for lysosome acidification, was determined by immunoblotting.

-

Results indicated that this compound reduced the amount of m-CtsD, suggesting an interference with lysosome acidification.[4]

Pyroptosis Inhibition Assay

The ability of this compound to inhibit pyroptosis was determined in Raw264.7 macrophages stimulated with TLR ligands[4]:

-

Raw264.7 cells were pretreated with this compound.

-

The cells were then stimulated with surface and endosomal TLR ligands.

-

The release of lactate dehydrogenase (LDH), a marker for pyroptosis, was measured using an LDH assay.

-

The results showed that pretreatment with this compound significantly impaired the release of LDH from TLR-ligand-treated cells.[4]

Quantitative Data Summary

Table 2: Biological Activity of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| Cytotoxicity | Raw264.7 | 0.5 µM | >80% cell viability | [3] |

| IC50 | Raw264.7 | >10 µM | - | [3] |

| Lysosome Acidification Inhibition | Raw264.7 | 0.5 µM | Reduced mature cathepsin D | [3][4] |

| Pyroptosis Inhibition | Raw264.7 | Not specified | Significantly impaired LDH release | [4] |

Conclusion

This compound, a novel derivative of Cleistanthin A, demonstrates significant potential as an anti-inflammatory agent. Its ability to inhibit pyroptosis through the targeted inhibition of V-ATPase and subsequent impairment of endolysosome acidification presents a promising avenue for the development of new therapeutic strategies for inflammatory diseases.[2][4] Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation | PLOS One [journals.plos.org]

- 4. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Early Research of Cleistanthin A Derivatives

This technical guide provides a comprehensive overview of the early research on cleistanthin A and its derivatives, focusing on their synthesis, biological activities, and the experimental methodologies employed. The information is curated to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and oncology.

Introduction to Cleistanthin A

Cleistanthin A is a diphyllin glycoside, specifically an arylnaphthalene lignan, originally isolated from the poisonous tropical plant Cleistanthus collinus.[1][2][3] It is a member of the cleistanthin class of compounds and is characterized by a 4-O-3,4-di-O-methyl-beta-D-xylopyranoside of 1,3-dihydronaphtho[2,3-c]furan-4-ol, substituted with an oxo group, methoxy groups, and a 1,3-benzodioxol-5-yl group.[3] Early research identified its potential as an anticancer agent, demonstrating preferential cytotoxicity against various tumor cell lines compared to normal cells.[1][2] This promising activity has spurred further investigation into its mechanism of action and the synthesis of derivatives to improve efficacy and reduce toxicity.

Synthesis and Derivatization

The synthesis of cleistanthin A and its derivatives has been an area of interest to enhance its therapeutic potential. While total synthesis processes have been developed, a significant focus has been on the semi-synthesis of derivatives from the naturally isolated parent compound.[4][5]

One patented process for synthesizing cleistanthin A involves reacting a compound of formula (II) with a compound of formula (III) in the presence of dichloromethane, a quaternary ammonium salt like tetrabutyl ammonium bromide, and sodium hydroxide to yield cleistanthin A acetate. This intermediate is then treated with a second alkali to produce cleistanthin A with a high yield.[4]

Derivatization efforts have included the synthesis of new glycosides, alkane derivatives, and heterocyclic moieties attached to the cleistanthin A core.[6][7] For instance, a novel class of derivatives bearing heterocyclic moieties was synthesized to explore their antiproliferative effects.[6] Another study focused on designing and synthesizing twelve new glycoside and alkane derivatives to evaluate their in vitro activity against a panel of cancer cell lines.[7]

Biological Activities and Mechanism of Action

Early research has primarily focused on the anticancer properties of cleistanthin A and its derivatives. The core mechanisms identified include the induction of apoptosis, inhibition of DNA synthesis, and the targeting of specific cellular pathways.[1][8]

Anticancer and Cytotoxic Effects

Cleistanthin A has demonstrated significant preferential cytotoxicity against a range of tumor cell lines, with GI50 (Growth Inhibition 50) values ranging from 10⁻⁷ to 10⁻⁹ M for tumor cells, while normal cell lines showed GI50 values between 10⁻⁶ and 10⁻⁷ M.[1][2] It has been found to be particularly effective against oral (KB) and cervical (SiHa) carcinoma cell lines.[1][2] In vivo studies in mice with Dalton's ascites lymphoma and S-180 sarcoma showed a drastic reduction in tumor volume upon treatment.[1][2]

Derivatives of cleistanthin A have also shown potent antiproliferative effects. For example, heterocyclic derivatives displayed strong effects on four cancer cell lines at submicromolar concentrations, with no cytotoxicity observed in normal WRL-68 cells at 200 nM.[6] Similarly, halogenated benzoate derivatives, such as ECDD-S18, exhibited remarkable cytotoxicity in head and neck squamous cell carcinoma (HNSCC) cells, even surpassing that of cisplatin with minimal impact on normal cells.[9]

Mechanism of Action

The anticancer effects of cleistanthin A and its derivatives are attributed to several mechanisms:

-

V-ATPase Inhibition: A key target identified for cleistanthin A and its derivatives is the vacuolar H+-ATPase (V-ATPase).[6][10] Inhibition of this proton pump disrupts lysosomal acidification and can decrease cytosolic pH values in cancer cells.[6][9] This mechanism is considered a feasible strategy for anticancer therapy as V-ATPase is critical for cancer development, progression, and metastasis.[10] The derivative ECDD-S18 was shown to effectively target V-ATPase, leading to impaired lysosomal acidification.[9]

-

Apoptosis Induction: Cleistanthin A is a potent inducer of apoptosis.[1][11] Treated cells exhibit characteristic features of apoptosis, such as vigorous membrane blebbing.[1][2] The apoptotic effect has been observed in colorectal cancer (CRC) cell lines (HCT 116 and SW480) and is associated with a reduction in the anti-apoptotic protein survivin.[11] Derivatives like ECDD-S18 also induce apoptosis in a dose-dependent manner.[9] In some contexts, this apoptosis is caspase-3 dependent.[10][12]

-

Inhibition of DNA Synthesis: Early studies indicated that cleistanthin A arrests cell growth by inhibiting DNA synthesis and cell division.[1][2] It was shown to inhibit the incorporation of [3H]thymidine into DNA without affecting its transport into cells.[8]

-

Modulation of Signaling Pathways:

-

Wnt/β-catenin Pathway: In colorectal cancer cells, cleistanthin A suppresses the Wnt/β-catenin signaling pathway by reducing the expression of β-catenin and its downstream target genes like AXIN2, CCND1, and survivin.[11]

-

IL-6/STAT3/Cyclin D1 Pathway: In a rat model of benign prostatic hyperplasia, cleistanthin A was found to downregulate the IL-6, signal transducer and activator of transcription 3 (STAT3), and cyclin D1 signaling pathway.[12]

-

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of cleistanthin A and its derivatives from various studies.

Table 1: Cytotoxicity of Cleistanthin A against Various Cell Lines

| Cell Line | Assay Type | Metric | Value | Reference |

| Tumor Cell Lines (general) | Cytotoxicity | GI50 | 10⁻⁷ to 10⁻⁹ M | [1][2] |

| Normal Cell Lines (general) | Cytotoxicity | GI50 | 10⁻⁶ to 10⁻⁷ M | [1][2] |

| A549 (Lung Cancer) | MTT Assay | IC50 | 6.25 µg/ml | [13] |

| HePG2 (Hepatocellular Carcinoma) | MTT Assay | % Viability | 52.25% at 32 µg/ml | [5] |

| PC3 (Prostate Cancer) | MTT Assay | % Viability | 51.82% at 16 µg/ml | [5] |

Table 2: Antiproliferative Activity of Cleistanthin A Derivatives

| Derivative | Cell Lines | Metric | Value | Reference |

| Heterocyclic derivative 3a | HepG2, HCT-116, A549, HeLa | Activity | Potent at submicromolar conc. | [6][10] |

| β-hydroxyl amino derivative 2I | A549, NCI-H1299, AGS, U87MG, T98G, SW480 | IC50 | 14 nM to 97 nM | [10] |

| Halogenated benzoate ECDD-S18 | HNSCC cells | Activity | Remarkable cytotoxicity | [9] |

| Glycoside/Alkane derivatives 3e, 4a | HCT-116, HepG2, A549, HeLa | Activity | Antiproliferative at submicromolar conc. | [7] |

Detailed Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and thus cell viability.

-

Cell Seeding: Plate cells (e.g., A549, HePG2, PC3) in 96-well plates at a density of 1 x 10⁵ cells/well in 0.2 ml of the appropriate medium (e.g., MEM or DMEM supplemented with 10% FBS and antibiotics).[5][13]

-

Incubation: Culture the cells in a humidified atmosphere of 5% CO₂ at 37°C for 24 to 72 hours to allow for cell attachment and growth.[13]

-

Treatment: Add various concentrations of cleistanthin A or its derivatives (typically dissolved in a solvent like DMSO, with the final concentration of DMSO kept below 0.1%) to the wells.[5][13]

-

Further Incubation: Culture the treated cells for a specified period, for example, 24 hours.[5][13]

-

MTT Addition: After the treatment period, add MTT reagent to each well and incubate for a few hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a multiwell scanning spectrophotometer (ELISA reader).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined graphically.[13]

Isolation of Cleistanthin A by Reverse-Phase Flash Chromatography

This protocol describes a rapid method for isolating cleistanthin A from the leaves of Cleistanthus collinus.[5][14]

-

Plant Material Preparation: Shade-dry the leaves for approximately 15 days and grind them into a coarse powder.[5][14]

-

Extraction: Defat the powder by soaking it in n-hexane for 48 hours. Subsequently, subject the defatted powder to maceration with acetone for 7 days.[5][14]

-

Concentration: Remove the acetone under vacuum using a rotary evaporator to obtain the crude acetone extract.[5][14]

-

Sample Loading: Mix 1 g of the dry acetone extract with celite (1:9 ratio) and load the dried mixture onto a solid-phase empty sample loading cartridge.[5][14]

-

Chromatography: Perform reverse-phase flash chromatography using a C18 column. The mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[5][14]

-

Gradient Elution: Start with 10% of mobile phase B, gradually increase to 100% B over 10 minutes, and then reduce to 50%. The total run time is optimized to around 80 minutes with a flow rate of 20 ml/min.[5]

-

Fraction Collection: Monitor the UV absorbance at 214 nm and 254 nm to collect the separated fractions. Cleistanthin A typically separates at a retention time of about 30 minutes.[5]

-

Lyophilization: Subject the collected fractions containing cleistanthin A to freeze-drying to remove the solvents.[5]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol was used to analyze the effect of cleistanthins on protein expression in a rat model of benign prostatic hyperplasia.[12]

-

Tissue Preparation: Homogenize prostate tissues and extract total proteins using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration in the lysates using a method like the Bradford assay.

-

SDS-PAGE: Separate the protein samples (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., IL-6, STAT3, cyclin D1, caspase-3, PCNA) overnight at 4°C.[12]

-

Washing: Wash the membrane multiple times to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.

Visualizations of Pathways and Workflows

References

- 1. Anticancer potential of cleistanthin A isolated from the tropical plant Cleistanthus collinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Cleistanthin A Isolated From the Tropical...: Ingenta Connect [ingentaconnect.com]

- 3. Cleistanthin | C28H28O11 | CID 44563408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2010089778A2 - Process for the synthesis of cleistanthin - Google Patents [patents.google.com]

- 5. Rapid Preparative Isolation of Cleistanthin A from the Leaves of Cleistanthus Collinus Using Reverse-Phase Flash Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioevaluation of heterocyclic derivatives of Cleistanthin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Cleistanthin A Derivatives as Potent Vacuolar H<sup>+</sup>‐ATPase Inhibitors [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Cleistanthin A derivative disrupts autophagy and suppresses head and neck squamous cell carcinoma progression via targeted vacuolar ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cleistanthin A induces apoptosis and suppresses motility of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cleistanthins A and B Ameliorate Testosterone-Induced Benign Prostatic Hyperplasia in Castrated Rats by Regulating Apoptosis and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analyses of Antiproliferative Property of Cleistanthin-A Against A549 Cell Line – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. researchgate.net [researchgate.net]

In-vitro Anti-inflammatory Properties of Ecdd-S16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro anti-inflammatory effects of Ecdd-S16, a synthetic derivative of cleistanthin A. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exhibits its anti-inflammatory effects primarily by inhibiting pyroptosis, a form of programmed cell death associated with inflammation. The core mechanism involves the inhibition of vacuolar (V-)ATPase, which leads to a decrease in the acidification of phagolysosomes and endolysosomes. This disruption of cellular pH homeostasis interferes with downstream inflammatory signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in-vitro models. The following tables summarize the key findings from studies using U937 human macrophages and Raw264.7 mouse macrophages.

Table 1: Effect of this compound on Pyroptosis and Cell Viability

| Cell Line | Inflammatory Stimulus | This compound Concentration | Outcome Measure | Result |

| U937 Macrophages | Burkholderia pseudomallei infection | 1 µM | LDH Release | Decreased |

| Raw264.7 Macrophages | TLR Ligands | 0.5 µM | LDH Release | Significantly impaired |

| U937 Macrophages | None | 0.5 µM | Cell Viability | > 80% after 24h |

| U937 Macrophages | B. pseudomallei infection | 1 µM | Cell Viability | > 90% at 8h |

Table 2: Effect of this compound on Cytokine Production

| Cell Line | Inflammatory Stimulus | This compound Concentration | Cytokine | Result |

| U937 Macrophages | B. pseudomallei infection | 1 µM | IL-1β | Significantly impaired production[1][2] |

| U937 Macrophages | B. pseudomallei infection | 1 µM | IL-18 | Significantly impaired production[1][2] |

| U937 Macrophages | B. pseudomallei infection | 1 µM | TNF-α | No significant difference[1][2] |

| U937 Macrophages | B. pseudomallei infection | 1 µM | IL-10 | No significant difference[1][2] |

| Raw264.7 Macrophages | Surface & Endosomal TLR Ligands | 0.5 µM | TNF-α | Substantially reduced levels[3][4] |

| Raw264.7 Macrophages | Most TLR Ligands | 0.5 µM | IFN-β | Reduced production[3][4] |

Table 3: Effect of this compound on Inflammatory Markers

| Cell Line | Inflammatory Stimulus | This compound Concentration | Marker | Result |

| U937 Macrophages | B. pseudomallei infection | 1 µM | Caspase-1 Activation | Decreased[1] |

| U937 Macrophages | B. pseudomallei infection | 1 µM | Caspase-4/5 Activation | Attenuated[1] |

| Raw264.7 Macrophages | TLR Ligands | 0.5 µM | Caspase-11 Activation | Decreased |

| Raw264.7 Macrophages | TLR Ligands | 0.5 µM | GSDMD Cleavage | Decreased |

| Raw264.7 Macrophages | Pam2CSK4 | 0.5 µM | ROS Production | Significantly reduced[3] |

| Raw264.7 Macrophages | TLR Ligands | 0.5 µM | Cathepsin D (mature form) | Reduced amount[3][4] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines:

-

U937 human monocytic cells were differentiated into macrophages.

-

Raw264.7 murine macrophage cells were utilized.[3]

-

-

This compound Preparation and Application:

Inflammatory Stimulation

-

Burkholderia pseudomallei Infection:

-

U937 macrophages were infected with B. pseudomallei at a multiplicity of infection (MOI) of 10 for 1 hour before the addition of this compound.[1]

-

-

Toll-Like Receptor (TLR) Ligand Activation:

Key Assays

-

Cell Viability Assay (MTT Assay):

-

Cells were exposed to varying concentrations of this compound for 24 hours.

-

The viability of the treated cells was analyzed using an MTT assay.[1]

-

-

Pyroptosis Assessment (LDH Assay):

-

Cytokine Measurement (ELISA):

-

Western Blotting:

-

Cell lysates were analyzed by Western blotting to determine the expression levels of pyroptosis-related proteins, including cleaved caspase-1, caspase-4, caspase-5, caspase-11, and gasdermin D (GSDMD).[1]

-

-

Reactive Oxygen Species (ROS) Production:

-

Intracellular ROS levels were measured to assess oxidative stress.[3]

-

-

Phagolysosome Acidification:

Visualizations

Signaling Pathway of this compound in Inhibiting Pyroptosis

Caption: this compound inhibits V-ATPase, preventing pyroptosis.

Experimental Workflow for In-vitro Analysis

Caption: Workflow for evaluating this compound's effects.

References

- 1. This compound, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages | PLOS One [journals.plos.org]

- 2. This compound, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation | PLOS One [journals.plos.org]

- 5. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation | PLOS One [journals.plos.org]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Ecdd-S16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdd-S16, a synthetic derivative of cleistanthin A, has emerged as a promising therapeutic agent with potent anti-inflammatory properties. This document provides an in-depth technical overview of the molecular targets and mechanisms of action of this compound, focusing on its role in the inhibition of pyroptosis. Experimental data, detailed protocols, and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts in the context of inflammatory diseases and sepsis.

Introduction

This compound is a novel compound derived from cleistanthin A, a natural product extracted from Phyllanthus taxodiifolius.[1][2] Preclinical studies have demonstrated its efficacy in suppressing pyroptosis, a highly inflammatory form of programmed cell death, in various cell models.[3][4] This guide delineates the key molecular interactions and cellular consequences of this compound treatment, highlighting its potential as a therapeutic intervention for conditions driven by excessive inflammation, such as sepsis caused by bacterial infections like Burkholderia pseudomallei.[3][4]

Core Mechanism of Action: Inhibition of Vacuolar ATPase (V-ATPase)

The primary molecular target of this compound is the vacuolar ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as endosomes and lysosomes.[1][5] Molecular docking studies suggest that this compound binds to the V0 subunit of V-ATPase, thereby inhibiting its proton-pumping activity.[1][2] This inhibition of V-ATPase leads to a failure in organellar acidification, which is a critical step in several downstream inflammatory signaling pathways.[2][5]

Signaling Pathways Modulated by this compound

By targeting V-ATPase, this compound interferes with the signaling cascade that leads to pyroptosis. The key pathway affected is the one initiated by Toll-like receptor (TLR) activation.

Caption: Signaling pathway of TLR-mediated pyroptosis and the inhibitory action of this compound on V-ATPase.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical studies.

Table 1: Effect of this compound on Cytokine Production in RAW 264.7 Macrophages Stimulated with TLR Ligands [1][6]

| Cytokine | TLR Ligand | This compound (0.5 µM) Treatment | Result |

| TNF-α | Surface TLR Ligands | Pre-treated | Substantial reduction |

| TNF-α | Endosomal TLR Ligands | Pre-treated | Substantial reduction |

| IFN-β | Most TLR Ligands | Pre-treated | Significant reduction |

| NO | Most TLR Ligands | Pre-treated | Significant reduction |

Table 2: Effect of this compound on Pyroptosis Markers in B. pseudomallei-infected U937 Macrophages [3][4]

| Marker | This compound (1 µM) Treatment | Time Point | Result |

| LDH Release | Pre-treated | Not specified | Decreased |

| Caspase-1 Activation | Pre-treated | Various | Decreased |

| Caspase-4/5 Activation | Pre-treated | Not specified | Inhibited |

| GSDMD Activation | Pre-treated | Not specified | Inhibited |

| IL-1β Production | Post-infection | Indicated time points | Suppressed |

| IL-18 Production | Post-infection | Indicated time points | Suppressed |

| IL-10 Production | Post-infection | Indicated time points | Not inhibited |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)[3][7]

-

U937 macrophages are seeded in a 96-well plate.

-

Cells are exposed to this compound at concentrations ranging from 0 to 5 µM for 24 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

Pyroptosis Determination (LDH Assay)[2][4]

-

RAW 264.7 or U937 cells are pre-treated with this compound for 1 hour.

-

Cells are then stimulated with TLR ligands or infected with B. pseudomallei.

-

The cell culture supernatant is collected.

-

Lactate dehydrogenase (LDH) release is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

Cytokine Quantification (ELISA)[2][3]

-

Cell culture supernatants are collected from treated and untreated cells.

-

The concentrations of TNF-α, IFN-β, IL-1β, and IL-18 are determined using specific enzyme-linked immunosorbent assay (ELISA) kits following the manufacturer's protocols.

Western Blotting for Pyroptosis-Related Proteins[4][6]

-

Cell lysates are prepared from treated and untreated cells.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against caspase-1, caspase-4, caspase-5, GSDMD, or cathepsin D.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Phagolysosome Acidification Assay[3][8]

-

RAW 264.7 macrophages are transfected with TLR2-YFP.

-

Transfected cells are stimulated with Pam2CSK4.

-

Lysotracker Red (LTR) dye is added to the cells in the presence or absence of this compound and incubated for 2 hours.

-

The cells are fixed and analyzed by confocal laser scanning microscopy (CLSM) to observe the colocalization of TLR2-YFP and LTR.

Experimental and logical workflow

Caption: General experimental workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of anti-inflammatory therapeutics. Its well-defined mechanism of action, centered on the inhibition of V-ATPase and subsequent suppression of the pyroptotic pathway, provides a strong rationale for its further investigation. Future studies should focus on in vivo efficacy and safety profiling of this compound in relevant animal models of inflammatory diseases and sepsis. Furthermore, exploring the combinatorial effects of this compound with existing antimicrobial agents could offer novel therapeutic strategies for infectious diseases characterized by a significant inflammatory component.[3]

References

- 1. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages | PLOS One [journals.plos.org]

- 4. This compound, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Ecdd-S16 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Ecdd-S16 is a synthetic derivative of Cleistanthin A, a natural compound extracted from Phyllanthus taxodiifolius[1][2][3]. It has been identified as a potent inhibitor of pyroptosis, a form of pro-inflammatory programmed cell death[1][2]. In cell culture experiments, this compound is primarily used to investigate inflammatory pathways and to assess the therapeutic potential of targeting pyroptosis in various diseases, including sepsis[4][5].

The primary mechanism of action for this compound is the inhibition of vacuolar H+-ATPase (V-ATPase)[1][2][3]. By binding to the V0 region of V-ATPase, this compound prevents the pumping of protons into endosomes and lysosomes, thereby impairing their acidification[1][2][6]. This disruption of endolysosomal pH has several downstream consequences:

-

Inhibition of Inflammasome Activation: Proper endosomal acidification is crucial for the signaling of certain Toll-like receptors (TLRs) that lead to inflammasome activation[1][6].

-

Reduced ROS Production: this compound-mediated V-ATPase inhibition leads to a decrease in Reactive Oxygen Species (ROS) generation[1][3].

-

Suppression of Caspase Activation: The compound effectively prevents the cleavage and activation of key pyroptotic caspases, including caspase-1, caspase-4, and caspase-5 in human cells (caspase-11 in murine cells)[2][3].

-

Prevention of Gasdermin D (GSDMD) Cleavage: By inhibiting active caspases, this compound prevents the cleavage of GSDMD, the executioner protein of pyroptosis. This stops the formation of pores in the plasma membrane[6].

-

Decreased Pro-inflammatory Cytokine Release: Consequently, the release of mature IL-1β and IL-18, key markers of pyroptosis, is significantly reduced[2][3].

This compound is a valuable tool for studying the intricate mechanisms of pyroptosis and the role of vacuolar ATPase in cellular inflammation. Its ability to attenuate pyroptosis without affecting the intracellular survival of bacteria like B. pseudomallei in macrophages makes it a promising candidate for further investigation in drug development for inflammatory diseases[2][5].

Visualized Signaling Pathway and Workflows

Caption: Mechanism of this compound in inhibiting pyroptosis by targeting V-ATPase.

Caption: General experimental workflow for studying this compound's effect on pyroptosis.

Data Presentation: Summary of this compound Effects

Table 1: Effect of this compound on Pyroptosis Markers

| Cell Line | Stimulus | Marker Assessed | This compound Conc. | Result | Citation |

|---|---|---|---|---|---|

| Raw264.7 | TLR Ligands (Pam2CSK4, LPS, etc.) | LDH Release | 0.5 µM | Significantly impaired LDH release | [6] |

| Raw264.7 | TLR Ligands | Caspase-11 Activation | 0.5 µM | Attenuated caspase-11 activation | [6] |

| Raw264.7 | TLR Ligands | GSDMD Cleavage | 0.5 µM | Attenuated cleavage of GSDMD | [6] |

| Raw264.7 | Pam2CSK4 | ROS Production | 0.5 µM | Decreased ROS generation | [1][6] |

| Raw264.7 | TLR Ligands | Cathepsin D Maturation | 0.5 µM | Suppressed activation, indicating reduced lysosome acidification | [6][7] |

| U937 | B. pseudomallei infection | LDH Release | 1 µM | Significantly impaired LDH release | [2] |

| U937 | B. pseudomallei infection | Caspase-1 Cleavage | 1 µM | Decreased activation of caspase-1 | [2][3] |

| U937 | B. pseudomallei infection | Caspase-4/5 Cleavage | 1 µM | Decreased activation of caspase-4/5 | [3] |

| U937 | B. pseudomallei infection | Phagolysosome Acidification | 1 µM | Inhibited phagolysosome acidification |[2][5] |

Table 2: Effect of this compound on Cytokine Release

| Cell Line | Stimulus | Cytokine | This compound Conc. | Result | Citation |

|---|---|---|---|---|---|

| Raw264.7 | Surface & Endosomal TLR Ligands | TNF-α | 0.5 µM | Substantially reduced TNF-α levels | [6] |

| Raw264.7 | Surface & Endosomal TLR Ligands | IFN-β | 0.5 µM | Reduced IFN-β production | [6] |

| U937 | B. pseudomallei infection | IL-1β | 1 µM | Significantly impaired production | [2][3] |

| U937 | B. pseudomallei infection | IL-18 | 1 µM | Significantly impaired production | [2][3] |

| U937 | B. pseudomallei infection | TNF-α | 1 µM | No significant difference in production | [2][3] |

| U937 | B. pseudomallei infection | IL-10 | 1 µM | No significant difference in production |[2][3] |

Experimental Protocols

Protocol 1: General Cell Culture of Macrophage Cell Lines

This protocol is suitable for Raw264.7 (murine) and U937 (human) macrophage cell lines.

Materials:

-

Cell Lines: Raw264.7 (ATCC TIB-71) or U937 (ATCC CRL-1593.2).

-

Media:

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Vessels: T-75 flasks, 6-well plates, 24-well plates.

-

Reagents: Trypsin-EDTA (for U937 if adherent), cell scraper (for Raw264.7), PBS.

Procedure:

-

Culture Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2[6][7].

-

Media Change: Replace the culture medium every 2-3 days.

-

Subculturing Raw264.7 (Adherent):

-

When cells reach 80-90% confluency, aspirate the medium.

-

Gently wash the cell monolayer with sterile PBS.

-

Use a cell scraper to detach the cells in a small volume of fresh medium.

-

Transfer to a new flask at a ratio of 1:4 to 1:6.

-

-

Subculturing U937 (Suspension/Adherent):

-

U937 cells grow primarily in suspension. To subculture, simply collect the cell suspension, centrifuge at 150 x g for 5 minutes, and resuspend the pellet in a new flask with fresh medium.

-

For experiments requiring adherent U937 cells, differentiate them by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours prior to the experiment.

-

Protocol 2: Inhibition of TLR-Ligand-Induced Pyroptosis

This protocol describes the core experiment to assess the inhibitory effect of this compound.

Materials:

-

Adherent macrophage cell line (e.g., Raw264.7) cultured in 24-well plates.

-

This compound stock solution (in DMSO).

-

TLR Ligand (e.g., Pam2CSK4 at 1 µg/mL or LPS at 100 ng/mL)[6][7].

-

Complete culture medium.

Procedure:

-

Cell Seeding: Seed Raw264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight[7].

-

Pre-treatment:

-

Stimulation:

-

Prepare the TLR ligand solution in complete medium at the desired final concentration.

-

Add the TLR ligand directly to the wells containing the this compound/vehicle medium.

-

Include a negative control (no TLR ligand) and a positive control (TLR ligand with vehicle).

-

-

Incubation: Incubate the plates for 16-18 hours at 37°C[6][7].

-

Sample Collection:

-

After incubation, carefully collect the culture supernatant from each well for LDH and ELISA assays. Centrifuge to pellet any detached cells and use the clear supernatant.

-

Wash the remaining adherent cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) for Western blotting.

-

Protocol 3: Measurement of Pyroptosis by LDH Release Assay

Lactate Dehydrogenase (LDH) is a cytosolic enzyme released upon plasma membrane rupture, a hallmark of pyroptosis.

Materials:

-

Collected culture supernatants from Protocol 2.

-

Commercially available LDH cytotoxicity assay kit.

Procedure:

-

Follow the manufacturer’s instructions for the LDH assay kit.

-

Briefly, transfer a portion of the collected supernatant to a new 96-well plate.

-

Add the reaction mixture from the kit, which contains the substrate and cofactor for the LDH enzyme.

-

Incubate for the time specified in the kit's protocol (usually 15-30 minutes at room temperature, protected from light).

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of LDH release relative to a maximum lysis control (cells treated with a lysis buffer provided in the kit).

Protocol 4: Quantification of Cytokine Release by ELISA

Materials:

-

Collected culture supernatants from Protocol 2.

-

Commercially available ELISA kits for the cytokines of interest (e.g., mouse TNF-α, human IL-1β).

Procedure:

-

Follow the detailed protocol provided with the commercial ELISA kit.

-

In essence, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific to the target cytokine.

-

After incubation and washing steps, a detection antibody is added, followed by a substrate solution that generates a colorimetric signal.

-

The absorbance is read on a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.

Protocol 5: Detection of Pyroptosis-Related Proteins by Western Blotting

Materials:

-

Cell lysates collected from Protocol 2.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-caspase-1, anti-GSDMD).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The antibody should be specific for the cleaved (active) form of the protein of interest (e.g., caspase-1 p20 subunit or the GSDMD-N terminal fragment).

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of caspases and GSDMD will be indicative of pyroptosis, and their reduction in this compound treated samples demonstrates its inhibitory effect[3][6].

References

- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 2. This compound, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation | PLOS One [journals.plos.org]

Application Notes and Protocols: ECDD-S16 for In-Vitro Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ECDD-S16, a synthetic derivative of cleistanthin A, has emerged as a potent inhibitor of pyroptosis, a form of inflammatory cell death.[1][2] These application notes provide detailed protocols for utilizing this compound in in-vitro models of inflammation, particularly in macrophage cell lines. This compound targets vacuolar ATPase (V-ATPase), leading to the impairment of endolysosome acidification.[3][4][5] This mechanism effectively suppresses the activation of inflammatory caspases and the release of pro-inflammatory cytokines associated with pyroptosis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting V-ATPase, a proton pump essential for acidifying intracellular compartments like endosomes and lysosomes.[3][4] By disrupting this process, this compound interferes with key inflammatory signaling pathways. This includes the suppression of caspase-1, -4, and -5 activation, which in turn prevents the cleavage of Gasdermin D (GSDMD), a critical step in the formation of membrane pores that leads to pyroptosis.[1][2] Consequently, the release of pro-inflammatory cytokines IL-1β and IL-18 is significantly reduced.[1][2] Notably, this compound's inhibitory action is selective, as it does not affect the production of TNF-α or IL-10.[1][2]

Signaling Pathway of this compound in Inflammation

Caption: Signaling pathway of this compound in inhibiting pyroptosis.

Experimental Protocols

General Experimental Workflow

Caption: General experimental workflow for studying this compound effects.

Cell Culture and Treatment

Cell Lines:

-

RAW 264.7 (murine macrophages): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

U937 (human monocytic cells): Culture in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a macrophage phenotype, treat U937 monocytes with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[6]

Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well or 6-well for protein and cytokine analysis) and allow them to adhere overnight.

-

Pre-treat the cells with this compound at the desired concentration (e.g., 0.5 µM or 1 µM) for 1 hour.[2][3]

-

Induce inflammation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) or Pam2CSK4.

-

Incubate the cells for the specified duration (e.g., 8 to 24 hours), depending on the endpoint being measured.[1][3]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture supernatant, an indicator of cytotoxicity and pyroptosis.

Protocol:

-

After the treatment period, centrifuge the culture plate at 250 x g for 10 minutes to pellet the cells.[7]

-

Carefully transfer 50 µL of the supernatant to a new 96-well plate.

-

Prepare a reaction mixture according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to control cells lysed with a lysis buffer (maximum LDH release).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of secreted cytokines (IL-1β, IL-18) in the cell culture supernatant.

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[5]

-

Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit (e.g., for human or mouse IL-1β and IL-18).

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add standards and samples (supernatants) to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., Avidin-HRP) and incubate.

-

Add the substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

Western Blot for Pyroptosis-Related Proteins

This method is used to detect the cleavage of caspase-1 and GSDMD, key events in pyroptosis.

Protocol:

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against caspase-1 and GSDMD overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for the cleaved forms of caspase-1 (p20) and GSDMD (N-terminal fragment).[8][9]

Quantitative Data Summary

Table 1: Effective Concentrations of this compound and Inflammatory Stimuli

| Parameter | Cell Line | Concentration | Incubation Time | Reference |

| This compound | RAW 264.7 | 0.5 µM | 1h pre-treatment | [3] |

| U937 | 1 µM | 1h pre-treatment | [1] | |

| LPS | RAW 264.7 | 100 ng/mL | 18h | [4] |

| U937 | 10 µg/mL | 24h | [6] | |

| Pam2CSK4 | RAW 264.7 | 100 ng/mL | 18h | [4] |

| U937 | 100 ng/mL | 24h | [10] |

Table 2: Summary of this compound Effects on Inflammatory Markers

| Cell Line | Inflammatory Stimulus | This compound Conc. | Measured Marker | Result | Reference |

| RAW 264.7 | TLR Ligands | 0.5 µM | LDH Release | Significantly Impaired | [3] |

| RAW 264.7 | TLR Ligands | 0.5 µM | TNF-α | Substantially Reduced | [4] |

| RAW 264.7 | TLR Ligands | 0.5 µM | IFN-β | Reduced | [4] |

| RAW 264.7 | TLR Ligands | 0.5 µM | NO Production | Reduced | [4] |

| U937 | B. pseudomallei | 1 µM | LDH Release | Decreased | [1] |

| U937 | B. pseudomallei | 1 µM | IL-1β Production | Significantly Impaired | [1][2] |

| U937 | B. pseudomallei | 1 µM | IL-18 Production | Significantly Impaired | [1][2] |

| U937 | B. pseudomallei | 1 µM | TNF-α Production | No significant difference | [1][2] |

| U937 | B. pseudomallei | 1 µM | IL-10 Production | No significant difference | [1][2] |

| U937 | B. pseudomallei | 1 µM | Caspase-1/4/5 Cleavage | Prevented | [1][2] |

Conclusion

This compound is a valuable tool for studying inflammation in in-vitro models. Its specific mechanism of action in inhibiting the V-ATPase and subsequent pyroptosis pathway provides a targeted approach to dissecting inflammatory processes. The protocols outlined in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies and explore its therapeutic potential.

References

- 1. mcb.berkeley.edu [mcb.berkeley.edu]

- 2. biorxiv.org [biorxiv.org]

- 3. IL-1β and IL-18 ELISA [bio-protocol.org]

- 4. LDH cytotoxicity assay [bio-protocol.org]

- 5. file.elabscience.com [file.elabscience.com]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Caspase-1 and Gasdermin D Afford the Optimal Targets with Distinct Switching Strategies in NLRP1b Inflammasome-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-1 cleaves Bid to release mitochondrial SMAC and drive secondary necrosis in the absence of GSDMD | Life Science Alliance [life-science-alliance.org]

- 10. Coactivation of TLR4 and TLR2/6 Coordinates an Additive Augmentation on IL-6 Gene Transcription via p38 MAPK Pathway in U937 Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]